molecular formula C18H15NO4 B2458050 Ethyl 3-benzamido-1-benzofuran-2-carboxylate CAS No. 67138-51-6

Ethyl 3-benzamido-1-benzofuran-2-carboxylate

Cat. No.: B2458050
CAS No.: 67138-51-6
M. Wt: 309.321
InChI Key: HHOMHBWLWHPGLQ-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a chemical compound with the linear formula C14H15NO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Benzofuran compounds, including this compound, have been the subject of numerous studies due to their strong biological activities . The synthesis of benzofuran derivatives often involves complex procedures . For example, a method developed by Huang and coworkers involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by an oxo-Michael reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H15NO5 . The molecular weight of this compound is 277.279 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives like this compound are complex and often involve multiple steps . For instance, the method developed by Huang and coworkers involves a Knoevenagel condensation, followed by an oxo-Michael reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 277.279 . The compound is in liquid form, with a refractive index of n20/D 1.540 and a density of 1.150 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of 2-beta-D-ribofuranosylselenazole-4-carboxamide derivatives, demonstrating cytotoxic activities toward certain cancer cells and effectiveness against Lewis lung carcinoma in mice (Srivastava & Robins, 1983).
  • Research on benzofuran derivatives has revealed efficient methods for synthesizing multifunctionalized benzofuran-4(5H)-ones, which were subsequently converted into cinnoline-4-carboxamides, highlighting a potential pathway for creating compounds with varied biological activities (Ma et al., 2014).
  • Studies on benzofuran-2-carboxamide derivatives have shown significant anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential in developing new therapeutic agents (Xie et al., 2014).

Material Science Applications

  • Carboxylate-assisted synthesis of ethylamide metal–organic frameworks has been explored, showing promising results in terms of thermostability and luminescence, which could be beneficial for developing new materials for various applications (Sun et al., 2012).

Biological Activities

  • The reaction of Ethyl 3-benzamido-1-benzofuran-2-carboxylate derivatives with secondary amines has led to the development of new compounds with potential cholinesterase inhibitory activity, which could be valuable in treating diseases such as Alzheimer's (Abedinifar et al., 2018).
  • New benzofuran derivatives have been synthesized and tested for their anti-HIV-1 and HIV-2 activities, showcasing the potential of this compound related compounds in antiviral research (Mubarak et al., 2007).

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).

Result of Action

The molecular and cellular effects of Ethyl 3-benzamido-1-benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with benzofuran compounds, these effects could potentially include inhibition of cell growth or proliferation, inhibition of bacterial growth, reduction of oxidative stress, and inhibition of viral replication .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or ions that could interact with the compound. The compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to higher temperatures.

Properties

IUPAC Name

ethyl 3-benzamido-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOMHBWLWHPGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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